4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Description

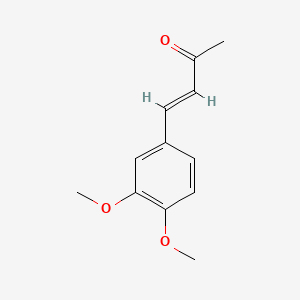

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBNDHXZMIALN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60234-90-4, 15001-27-1 | |

| Record name | Veratralacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15001-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dimethoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRALACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 3,4 Dimethoxyphenyl 3 Buten 2 One

Established Synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (B79711)

The primary and most well-established method for the synthesis of this compound is the Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation. This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde (B141060) with acetone.

Aldol Condensation: Reaction Mechanism and Optimized Conditions

The base-catalyzed aldol condensation proceeds through a multi-step mechanism. Initially, a hydroxide (B78521) ion abstracts an α-hydrogen from acetone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated by a water molecule to yield a β-hydroxy ketone. Under the reaction conditions, this aldol addition product readily undergoes dehydration to form the more stable, conjugated enone, this compound. The formation of the extended conjugated system provides the thermodynamic driving force for the dehydration step.

Reaction Conditions for the Aldol Condensation Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | Acetone | Sodium Hydroxide | Ethanol/Water | Reflux | Moderate to High | sigmaaldrich.com |

| 3,4-Dimethoxybenzaldehyde | 1-Indanone | Sodium Hydroxide | Solvent-free | Room Temperature | High | wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com |

Optimized conditions for this reaction often involve solvent-free, or "green," methodologies. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com Grinding solid 3,4-dimethoxybenzaldehyde and a ketone, such as 1-indanone, with a catalytic amount of solid sodium hydroxide can lead to the formation of the corresponding enone in high yield. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.com This solventless approach is not only environmentally benign but also often results in shorter reaction times and simpler work-up procedures. wikipedia.org

Alternative and Emerging Synthetic Pathways for this compound (e.g., Wacker Oxidation-Elimination strategies)

While aldol condensation remains the most common route, alternative strategies for the synthesis of α,β-unsaturated ketones are continually being developed. One such emerging pathway involves Wacker oxidation-elimination strategies. The Wacker process traditionally oxidizes terminal alkenes to methyl ketones. By employing a substrate with a suitable leaving group on the adjacent carbon, a subsequent elimination reaction can furnish the enone. This approach, however, is less commonly reported for the specific synthesis of this compound.

Reactivity Profiles and Derivatization Strategies of this compound

The enone functionality in this compound provides two primary sites for chemical reactions: the electrophilic carbonyl carbon and the β-carbon of the alkene. This dual reactivity, coupled with the potential for transformations on the aromatic ring, makes it a versatile precursor for a variety of more complex molecules.

Electrophilic and Nucleophilic Reactions of the Enone System

The conjugated enone system is susceptible to both 1,2-addition (nucleophilic attack at the carbonyl carbon) and 1,4-conjugate addition (Michael addition, with nucleophilic attack at the β-carbon). wikipedia.orgmasterorganicchemistry.comyoutube.com The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, such as enolates, amines, thiols, and Gilman cuprates, preferentially undergo 1,4-conjugate addition. youtube.com

The double bond of the enone can also undergo electrophilic addition reactions, although this is less common due to the deactivating effect of the electron-withdrawing carbonyl group.

Transformations Involving Aromatic Ring Substituents (e.g., oxidation, reduction, substitution)

The 3,4-dimethoxyphenyl moiety of the molecule can undergo various transformations. The methoxy (B1213986) groups are generally stable but can be cleaved under harsh acidic conditions. The aromatic ring itself is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. uomustansiriyah.edu.iqmasterorganicchemistry.comyoutube.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqmasterorganicchemistry.comyoutube.com

Catalytic hydrogenation can be employed to reduce the carbon-carbon double bond of the enone system, yielding the corresponding saturated ketone, 4-(3,4-dimethoxyphenyl)butan-2-one. nih.govlibretexts.orgyoutube.comlibretexts.org Under more forcing conditions, the carbonyl group can also be reduced.

Formation of Complex Scaffolds via Cycloadditions and Condensations

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic and polycyclic scaffolds.

Cycloaddition Reactions: The electron-deficient alkene of the enone system can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition, with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com The stereochemistry and regiochemistry of these reactions are often highly controlled.

Condensation Reactions for Heterocycle Synthesis:

Pyrimidines: Condensation of this compound with urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst can lead to the formation of dihydropyrimidine (B8664642) derivatives through a Biginelli-type reaction. nih.govumich.edu

Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. organic-chemistry.orgyoutube.comslideshare.netumich.educhemmethod.com This provides a direct route to pyrazole-containing scaffolds from this compound.

Furans, Pyrroles, and Thiophenes: While not a direct reaction of the enone, the product of a Michael addition to this compound can result in the formation of a 1,4-dicarbonyl compound. wikipedia.orgmasterorganicchemistry.comyoutube.com These 1,4-dicarbonyls are key precursors in the Paal-Knorr synthesis of furans, pyrroles, and thiophenes upon treatment with an acid catalyst, a primary amine, or a sulfur source, respectively. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgscribd.com

Synthesis of Chemically Modified Analogues and Functional Derivatives

The scaffold of this compound, a derivative of chalcone (B49325), serves as a versatile starting point for the synthesis of a wide array of chemically modified analogues and functional derivatives. These modifications are pursued to explore and modulate biological activities by altering the electronic and steric properties of the parent molecule. Synthetic strategies often target the α,β-unsaturated ketone moiety, the aromatic ring, and the methoxy functional groups to generate diverse chemical entities.

One common approach involves the reaction of the ketone's α-carbon or the carbonyl group itself. For instance, condensation reactions with various nucleophiles can be used to build more complex heterocyclic systems. An example is the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, which can be initiated from related methoxy-substituted phenyl compounds through multi-component reactions like the Povarov cycloaddition.

Another strategy focuses on modifying the core chalcone-like structure. Analogues such as (2E)-3-(3,4-dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one have been synthesized, demonstrating that the acetone-derived portion of the molecule can be readily replaced with substituted acetophenones. Furthermore, the reactivity of the α,β-unsaturated system allows for Michael additions. For example, the addition of 1H-1,2,4-triazole to a related chalcone, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, has been shown to yield the corresponding β-heteroarylated carbonyl compound. chemguide.co.uk

The carbonyl group is also a key site for derivatization. Reaction with hydrazine derivatives can produce hydrazones, such as (2E,3E)-4-(3,4-dimethoxyphenyl)-3-buten-2-one 2-[4-(4-aminophenyl)-2-thiazolyl]hydrazone, introducing new functional groups and extending the conjugated system.

Preparation of Reduced and Oxidized Forms of this compound

The chemical reactivity of the α,β-unsaturated ketone in this compound allows for selective reduction of either the carbon-carbon double bond or the carbonyl group, leading to distinct reduced forms.

Reduced Forms

The selective reduction of the conjugated double bond without affecting the ketone functionality is commonly achieved through catalytic hydrogenation. For the related compound 4-(3-methoxyphenyl)-3-buten-2-one, hydrogenation over a 10% palladium on carbon (Pd/C) catalyst in methanol (B129727) effectively reduces the butene double bond to yield 4-(3-methoxyphenyl)-2-butanone. prepchem.com Applying this method to this compound results in the formation of 4-(3,4-dimethoxyphenyl)butan-2-one (also known as methyl zingerone). nist.gov This transformation saturates the alkene, converting the planar, conjugated system into a more flexible alkyl chain.

Conversely, the selective reduction of the carbonyl group can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones. chemguide.co.ukmasterorganicchemistry.compressbooks.pub In the case of α,β-unsaturated ketones, 1,2-reduction (attack at the carbonyl carbon) is favored, especially at low temperatures, leading to the formation of an allylic alcohol. The reaction of benzalacetone (4-phenyl-3-buten-2-one) with NaBH₄ yields 4-phenyl-3-buten-2-ol. prepchem.com By analogy, the reduction of this compound with sodium borohydride is expected to produce 4-(3,4-dimethoxyphenyl)-3-buten-2-ol .

Oxidized Forms

The oxidation of α,β-unsaturated ketones like this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. Common oxidative transformations include epoxidation of the double bond or oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the carbon-carbon double bond. For this compound, such a cleavage would be expected to yield 3,4-dimethoxybenzaldehyde and pyruvic acid.

Photooxidation presents another pathway for transformation. While direct studies on the target compound are limited, research on related dimethoxyphenol compounds shows they can undergo photosensitized transformation. researchgate.net The oxidation of sulfides to sulfoxides and sulfones can be mediated by photo-induced electron transfer, a process that could potentially be applied to the butenone structure, though the outcomes are less predictable without specific experimental data. utah.edu The oxidation of the ketone functional group itself without altering the rest of the molecule is generally difficult to achieve as it would require breaking a carbon-carbon bond.

A summary of key reduced forms is presented in the table below.

Table 1: Key Reduced Derivatives of this compound

| Starting Compound | Reaction | Product |

|---|---|---|

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-(3,4-Dimethoxyphenyl)butan-2-one |

| This compound | Selective Carbonyl Reduction (e.g., NaBH₄) | 4-(3,4-Dimethoxyphenyl)-3-buten-2-ol |

Derivatization of Phenolic and Methoxy Groups in Related Structures (e.g., O-alkylation)

The 3,4-dimethoxyphenyl moiety of the title compound provides a site for chemical modification, primarily through the demethylation of the methoxy groups to yield corresponding phenolic hydroxyl groups. These hydroxyl groups can then be subjected to further derivatization, such as O-alkylation, to produce a variety of ethers.

The initial and critical step in this process is the cleavage of the methyl-aryl ether bond. This is a common transformation in natural product chemistry, often accomplished using strong Lewis acids like boron tribromide (BBr₃) or other demethylating agents. The successful synthesis of (E)-4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one (dehydrozingerone), the mono-demethylated analogue of the target compound, confirms that selective demethylation at the para-position relative to the butenone side chain is feasible. tcichemicals.com Complete demethylation would yield 4-(3,4-dihydroxyphenyl)-3-buten-2-one .

Once the phenolic analogues are obtained, the hydroxyl groups can be readily alkylated. O-alkylation is a fundamental reaction in organic synthesis, often carried out under Williamson ether synthesis conditions, which involve deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide, followed by reaction with an alkyl halide. nist.gov For example, phenols can be selectively O-alkylated using dimethyl ether over a phosphotungstic acid catalyst or by reacting a sodium phenoxide with alkyl halides. nist.gov Various bases and reaction conditions can be employed to control the selectivity of the reaction, especially in molecules with multiple potential reaction sites. acs.org The derivatization of phenolic hydroxyls with reagents like isonicotinoyl chloride has also been reported as a rapid method to form ester derivatives under aqueous conditions. prepchem.com

These transformations significantly alter the polarity, hydrogen-bonding capability, and steric profile of the original molecule, which can have profound effects on its chemical and biological properties.

Advanced Spectroscopic and Crystallographic Characterization of this compound

Following a comprehensive search for detailed spectroscopic and crystallographic data for the compound this compound, it has been determined that sufficient, high-quality, and specific data required to fully populate the requested article sections are not available in the public domain through the conducted searches. While the compound, also known as veratralacetone or 3,4-dimethoxybenzalacetone, is mentioned in scientific literature, particularly as a precursor in chemical syntheses, detailed characterization data such as complete NMR assignments, mass spectrometry fragmentation patterns, and X-ray crystallography structures are not readily accessible.

Some sources provide fragmented or low-resolution data. For instance, an infrared absorption for the α,β-unsaturated ketone functional group has been noted around 1662 cm⁻¹, which is consistent with the expected value for this type of carbonyl compound. However, a complete analysis of all vibrational modes is not available. Similarly, while mentions of ¹H NMR data exist, they lack the precision (e.g., specific chemical shifts in ppm, coupling constants in Hz, and clear assignments) necessary for a thorough structural elucidation as required by the prompt. No specific ¹³C NMR, mass spectrometry, or X-ray crystallography data for this compound could be retrieved.

Due to the lack of specific, verifiable, and detailed scientific data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline with the required data tables is not possible at this time. An article created without this foundational data would not meet the quality and accuracy standards requested.

Computational and Theoretical Chemistry Studies of 4 3,4 Dimethoxyphenyl 3 Buten 2 One

Quantum Chemical Calculations and Molecular Modeling (e.g., Density Functional Theory (DFT) Approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used to model organic compounds with a high degree of accuracy. clinicsearchonline.org Such studies on dimethoxybenzene derivatives provide a framework for understanding the electronic structure and properties of 4-(3,4-dimethoxyphenyl)-3-buten-2-one (B79711). researchgate.net

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles that define its structure.

Studies on structurally similar compounds, such as (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene, have demonstrated that DFT calculations can yield optimized geometries that are in excellent agreement with experimental data obtained from X-ray crystallography. clinicsearchonline.org The planarity of the phenyl ring and the stereochemistry of the butenone side chain are critical features determined through this analysis. Conformational analysis would further explore the rotational barriers around single bonds, for instance, the bond connecting the phenyl ring to the butene chain, to identify the most stable conformers.

Table 1: Representative Predicted vs. Experimental Structural Parameters for this compound Note: This table is illustrative, based on typical results from DFT calculations on similar compounds.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Typical Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.24 Å | 1.22 Å |

| Bond Length (Å) | C=C | 1.35 Å | 1.34 Å |

| Bond Length (Å) | C-O (methoxy) | 1.37 Å | 1.36 Å |

| Bond Angle (°) | C-C(=O)-C | 118.5° | 119.0° |

| Bond Angle (°) | C=C-C | 121.0° | 120.5° |

DFT methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. Vibrational frequencies corresponding to infrared (IR) spectra can be calculated, allowing for the assignment of specific absorption bands to molecular motions. For instance, the characteristic stretching frequencies for the carbonyl (C=O), alkene (C=C), and ether (C-O-C) groups can be accurately predicted. clinicsearchonline.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical spectra serve as a valuable tool for confirming the molecular structure and interpreting complex experimental NMR data.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | ~1705 cm⁻¹ | ~1670 cm⁻¹ | Carbonyl Stretch |

| ν(C=C) | ~1640 cm⁻¹ | ~1615 cm⁻¹ | Alkene Stretch |

| ν(C-O-C) | ~1270 cm⁻¹ | ~1250 cm⁻¹ | Aryl-Alkyl Ether Stretch (asymmetric) |

| ν(=C-H) | ~3050 cm⁻¹ | ~3030 cm⁻¹ | Alkene C-H Stretch |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO would be concentrated on the α,β-unsaturated ketone moiety. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations provide quantitative measures of global reactivity descriptors like chemical hardness and softness. researchgate.net

Table 3: Calculated Electronic Properties for a Representative Dimethoxybenzene Derivative Source: Adapted from findings on similar molecules. clinicsearchonline.orgresearchgate.net

| Property | Symbol | Typical Calculated Value | Implication |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.5 to -6.0 eV | Electron-donating capability |

| LUMO Energy | ELUMO | -1.5 to -2.0 eV | Electron-accepting capability |

| Energy Gap | ΔE (LUMO-HOMO) | ~4.0 eV | Chemical reactivity and stability |

| Dipole Moment | μ | ~3.5 D | Overall polarity of the molecule |

Reaction Pathway Exploration and Mechanistic Insights via Computational Methods

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, this could involve studying its synthesis via Claisen-Schmidt condensation or its subsequent reactions. For example, the mechanism of Michael addition to the β-carbon or nucleophilic attack at the carbonyl carbon can be modeled. masterorganicchemistry.com Calculations can clarify whether a reaction proceeds via a concerted or stepwise mechanism and can quantify the energetic barriers, explaining observed product distributions and reaction rates. csbsju.edu

Tautomerism and Isomerization Studies (e.g., keto-enol equilibrium)

Tautomerism is an important phenomenon for carbonyl compounds possessing an α-hydrogen. libretexts.org this compound can theoretically exist in equilibrium with its enol tautomer, (E,Z)-4-(3,4-dimethoxyphenyl)buta-1,3-dien-2-ol. The interconversion between these keto and enol forms is a rapid equilibrium process. orgoreview.com

For most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, factors like conjugation and solvent effects can influence this balance. Computational studies can precisely calculate the relative energies of the keto and enol tautomers. orientjchem.org DFT calculations on similar systems have shown the keto form to be significantly more stable, though the energy difference can be modulated by the solvent environment. orientjchem.orgnih.gov The transition state for the proton transfer can also be located to determine the activation energy for tautomerization. orientjchem.org

Table 4: Hypothetical Relative Energies of Keto-Enol Tautomers Note: Values are illustrative, based on typical computational findings for α,β-unsaturated ketones.

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Polar Solvent) | Expected Equilibrium Population |

|---|---|---|---|

| Keto Form | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) | >99% |

| Enol Form | +10 to +15 kcal/mol | +8 to +12 kcal/mol | <1% |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution by color-coding the electron density surface. Regions of negative potential (typically red or yellow) are electron-rich and are sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. clinicsearchonline.org

For this compound, the MEP map would reveal several key features:

Negative Potential: The most negative potential would be concentrated around the carbonyl oxygen atom, confirming its role as a primary site for protonation and a hydrogen bond acceptor. The oxygen atoms of the two methoxy (B1213986) groups would also show negative potential.

Positive Potential: Regions of positive potential would be located around the hydrogen atoms, particularly those on the aromatic ring and the vinyl group.

Reactivity Sites: The map would visually confirm the electrophilic nature of the carbonyl carbon and the β-carbon of the butenone system, making them susceptible to attack by nucleophiles. The electron-rich aromatic ring would be identified as a site for electrophilic substitution. clinicsearchonline.orgresearchgate.net

This analysis provides a qualitative but powerful prediction of how the molecule will interact with other reagents, guiding the design of chemical reactions.

Computational Approaches in Biological Target Interaction Studies (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become indispensable tools in drug discovery and development. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. By estimating the binding affinity and analyzing the interactions between the ligand and the active site of the target protein, researchers can gain valuable insights into the potential biological activity of a compound. In the case of this compound, also known as dehydrozingerone (B89773), and its derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets, including those relevant to antimicrobial, anticancer, and anti-inflammatory activities.

These computational analyses help to rationalize the observed biological activities and guide the design of new, more potent analogues. The binding energy, typically expressed in kcal/mol, is a key metric obtained from docking studies, with lower values indicating a more favorable and stable interaction. The identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds further clarifies the mechanism of action at a molecular level.

Molecular docking studies have explored the interaction of dehydrozingerone derivatives with various proteins implicated in microbial survival and cancer progression. For instance, derivatives of dehydrozingerone have been docked against several protein targets to predict their antimicrobial potential. researchgate.net Similarly, the interaction of 2,4-diketo esters containing a dehydrozingerone fragment with DNA and bovine serum albumin (BSA) has been investigated to understand their potential antitumor activity. rawdatalibrary.netnih.gov These studies often reveal crucial interactions that can be optimized for enhanced therapeutic effect.

Interactive Table: Molecular Docking of Dehydrozingerone Derivatives with Antimicrobial and Anticancer Targets

| Derivative/Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|---|

| Dehydrozingerone Derivative 5 | Protein 6PL2 | 6PL2 | High docking score | Forms hydrogen bonds within the active pocket | researchgate.net |

| Dehydrozingerone Derivative 15 | Protein 6PL2 | 6PL2 | High docking score | Forms hydrogen bonds within the active pocket | researchgate.net |

| Dehydrozingerone Derivative 1 | Protein 3RHK | 3RHK | High docking score | - | researchgate.net |

| Dehydrozingerone Derivative 15 | Protein 3RHK | 3RHK | High docking score | - | researchgate.net |

| Dehydrozingerone Derivative 12 | Protein 5GTY | 5GTY | High docking score | - | researchgate.net |

| Dehydrozingerone Derivative 17 | Protein 5GTY | 5GTY | High docking score | - | researchgate.net |

| 2,4-Diketo ester of Dehydrozingerone | Bovine Serum Albumin (BSA) | - | Good binding affinity | - | rawdatalibrary.netnih.gov |

Dehydrozingerone and its analogues have been studied for their inhibitory effects on various enzymes. Molecular docking has been employed to understand the binding modes of these compounds within the active sites of enzymes such as lipoxygenase (LOX), xanthine (B1682287) oxidase (XO), and monoamine oxidase (MAO).

A study on Mannich base derivatives of dehydrozingerone, namely 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone (MPM-DHZ) and 5-(morpholin-4-ylmethyl)dehydrozingerone (MM-DHZ), investigated their inhibitory activity against LOX and XO. ijpsonline.com The docking results correlated with the experimental findings, indicating that the predicted hydrogen bonding plays a significant role in the inhibitory action. ijpsonline.com Dehydrozingerone itself was found to be inactive against both enzymes. ijpsonline.com

Interactive Table: Molecular Docking of Dehydrozingerone Derivatives with Lipoxygenase and Xanthine Oxidase

| Compound | Target Enzyme | Positive Control | Docking Findings | Reference |

|---|---|---|---|---|

| MPM-DHZ | Lipoxygenase (LOX) | Nordihydroguaiaretic acid | Comparable inhibitory activity, correlation between IC50 and predicted hydrogen bonds | ijpsonline.com |

| MM-DHZ | Lipoxygenase (LOX) | Nordihydroguaiaretic acid | - | ijpsonline.com |

| MPM-DHZ | Xanthine Oxidase (XO) | Allopurinol | Lower inhibitory activity | ijpsonline.com |

Furthermore, the interaction of flavonoids with monoamine oxidase-A (MAO-A) has been computationally analyzed, providing insights into the structural requirements for inhibition. nih.gov For instance, flavonoids 1 and 2 demonstrated good binding affinity to hMAO-A, forming hydrogen bonds with residues Asn181 and Phe208. nih.gov

The anti-inflammatory effects of dehydrozingerone have been linked to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov Computational studies on curcumin, a structural analogue of dehydrozingerone, have identified potential protein targets within the NF-κB pathway, including matrix metalloproteinase-2 (MMP-2). nih.gov These findings suggest that dehydrozingerone may exert its anti-inflammatory effects by interacting with similar targets.

Microtubules, composed of α- and β-tubulin heterodimers, are crucial for cell division and are a key target for anticancer drugs. nih.govnih.gov Molecular docking studies have been used to investigate the binding of various compounds to the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net While direct docking studies of this compound with tubulin are not extensively reported, the structural similarity to other known tubulin inhibitors suggests this as a potential area for future investigation.

Applications in Advanced Materials Science and Specialized Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The primary application of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (B79711) in organic synthesis is its function as a versatile intermediate or building block. Chalcones, as a class, are well-established precursors in the synthesis of a wide array of bioactive molecules and fine chemicals. jchemrev.comderpharmachemica.com

Pharmaceuticals: The chalcone (B49325) scaffold is a privileged structure in medicinal chemistry, forming the basis for compounds with a wide range of pharmacological activities. nih.gov Derivatives of this compound can be transformed into various heterocyclic compounds, such as pyrazoles, benzothiazepines, and flavonoids, which are core structures in many pharmaceutical agents. nih.govresearchgate.net The synthesis of these complex molecules often relies on the reactivity of the α,β-unsaturated carbonyl group within the chalcone. Its precursor, veratraldehyde, is a known intermediate in the synthesis of drugs like prazosin, amiquinsin, and tiapamil, highlighting the importance of this structural moiety in drug development. chemicalbook.comatamanchemicals.comwikipedia.orgguidechem.com

Agrochemicals: Chalcone derivatives have demonstrated significant potential in agriculture. Research has shown that modifying the chalcone structure can lead to compounds with potent antifungal, antiviral, and insecticidal properties. journalejmp.comnih.govamazonaws.com These compounds are explored as potential alternatives to conventional pesticides, aligning with the increasing demand for more sustainable agricultural practices. amazonaws.comresearchgate.net Patents have been filed for the use of chalcone compounds as broad-spectrum bactericides and contact insecticides, indicating their commercial potential in this sector. google.com

Fine Chemicals: Beyond specific applications in medicine and agriculture, the compound serves as a useful intermediate in the broader synthesis of fine chemicals. The reactive enone functional group allows for various chemical transformations, including Michael additions, cycloadditions, and reduction reactions, making it a flexible tool for organic chemists to construct complex molecular architectures. nih.gov

Integration into Polymeric Materials and Photoactive Systems

The electronic and structural features of this compound, specifically the conjugated π-system of the chalcone core, make it suitable for integration into advanced materials.

Polymeric Materials: Chalcone derivatives can be incorporated into polymer chains, either as part of the main backbone or as pendant groups. researchgate.net These chalcone-containing polymers often exhibit photo-responsive behaviors. The α,β-unsaturated ketone is a photoreactive chromophore that can undergo [2+2] cycloaddition upon irradiation with UV light (typically in the 300-360 nm range). researchgate.netresearchgate.net This reaction creates cross-links between polymer chains, transforming the material's properties, such as its solubility and thermal stability. This process is the basis for their use as negative-type photoresists in microlithography and other photolithographic applications. researchgate.netresearchgate.net

Photoactive Systems: The ability to undergo photochemical reactions makes chalcones like this compound valuable components in the development of various photoactive systems. They have been investigated as photoinitiators for the polymerization of acrylates and epoxides under visible light. nih.govrsc.org Furthermore, their unique optical properties are harnessed in the development of nonlinear optical (NLO) materials and as fluorescent probes for bioimaging, where their emission characteristics can be tuned by altering their chemical structure. nih.govresearchgate.netnih.gov

Development of High-Purity Reference Standards for Analytical Research

In any field of chemical research and development, the availability of pure, well-characterized substances is crucial for obtaining reliable and reproducible results.

Analytical Standards: High-purity this compound serves as a reference material for analytical testing and quality control. lgcstandards.com Companies specializing in chemical standards, such as LGC Standards and ChromaDex, provide various chalcones for this purpose, ensuring that researchers have access to reliable materials for method validation and calibration. lgcstandards.comchromadex.comlgcstandards.com The development of robust analytical methods for detecting and quantifying chalcones in various matrices relies on these high-purity standards.

Research Chemicals: For "early discovery researchers," the availability of this compound is essential. sigmaaldrich.com It is often sold as a starting material for exploratory synthesis, where its identity and purity must be confirmed to ensure the validity of the subsequent research findings. sigmaaldrich.com The synthesis of novel derivatives for screening in pharmaceutical or materials science applications requires a well-characterized starting block, a role fulfilled by high-purity this compound. nih.govscbt.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | nih.gov |

| Molecular Formula | C₁₂H₁₄O₃ | nih.gov |

| Molecular Weight | 206.24 g/mol | nih.gov |

| CAS Number | 15001-27-1 | sigmaaldrich.comnih.gov |

| Appearance | Yellowish crystals or powder |

Structure Activity Relationship Sar Studies of 4 3,4 Dimethoxyphenyl 3 Buten 2 One and Its Derivatives

Impact of Aromatic Substitution Patterns on Biological and Chemical Properties

The substitution pattern on the aromatic ring of 4-(3,4-dimethoxyphenyl)-3-buten-2-one (B79711) and related structures is a primary determinant of their biological efficacy and chemical reactivity. The presence, number, and position of substituents like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups significantly modulate the electronic properties of the molecule, thereby affecting its interaction with biological targets.

Substituents on a benzene (B151609) ring influence the ring's reactivity towards electrophiles. libretexts.orglibretexts.org Activating groups increase the electron density of the ring, making it more reactive, while deactivating groups withdraw electron density, reducing reactivity. libretexts.orglibretexts.org For instance, the methoxy group is an activating, ortho-, para-directing substituent, meaning it donates electron density into the ring, particularly at the positions ortho and para to itself. libretexts.org This increased electron density can enhance the molecule's ability to participate in reactions and interactions that are crucial for its biological effects. In contrast, electron-withdrawing groups like nitro (–NO₂) or carbonyl (–CHO) deactivate the ring and direct incoming electrophiles to the meta position. libretexts.org

Studies on chalcone (B49325) analogues, which share the core enone structure, demonstrate the profound impact of aromatic substitution. For example, a series of 3',4',5'-trimethoxychalcone analogues were synthesized to evaluate their inhibitory effects on nitric oxide (NO) production and tumor cell proliferation. nih.gov The results indicated that the specific arrangement and type of substituents were critical for activity. Compounds with hydroxyl and methoxy groups showed potent inhibitory activity. nih.gov For example, 4-Hydroxy-3,3',4',5'-tetramethoxychalcone was a potent inhibitor of NO production, highlighting the importance of the hydroxyl group at the 4-position. nih.gov

The electronic effects of substituents can be categorized as resonance and inductive effects. libretexts.org Resonance effects involve the donation or withdrawal of electrons through the π-system, while inductive effects operate through the σ-bonds. libretexts.org Methoxy and hydroxyl groups are strong resonance donors, which is a key factor in their ability to activate the aromatic ring. libretexts.org

The following table summarizes the biological activities of various substituted chalcones, illustrating the impact of different substitution patterns.

| Compound Name | Substitution Pattern | Biological Activity (IC₅₀) | Target | Reference |

| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | 4-OH, 3,3',4',5'-OCH₃ | 0.3 µM | NO Production | nih.gov |

| 3,3',4',5'-Tetramethoxychalcone | 3,3',4',5'-OCH₃ | 0.3 µM | NO Production | nih.gov |

| 3-Hydroxy-3',4,4',5'-tetramethoxychalcone | 3-OH, 3',4,4',5'-OCH₃ | 1.3 µM | NO Production | nih.gov |

| 3,4-Dihydroxy-3',4',5'-trimethoxychalcone | 3,4-diOH, 3',4',5'-OCH₃ | 1.5 µM | NO Production | nih.gov |

| 3,3',4',5'-Tetramethoxychalcone | 3,3',4',5'-OCH₃ | 1.8 µM | Hep G2 cell proliferation | nih.gov |

| 3,3',4',5'-Tetramethoxychalcone | 3,3',4',5'-OCH₃ | 2.2 µM | Colon 205 cell proliferation | nih.gov |

Influence of the α,β-Unsaturated Carbonyl Moiety on Reactivity and Potency

The α,β-unsaturated carbonyl group, also known as an enone, is a critical pharmacophore in this compound and its analogues. This functional group consists of an alkene conjugated with a carbonyl group, which creates a unique electronic system that dictates the molecule's reactivity. pressbooks.publibretexts.org

The conjugation transmits the electrophilic character of the carbonyl carbon to the β-carbon of the double bond. libretexts.orglibretexts.org This is evident from the resonance structures of the enone system, which show partial positive charges on both the carbonyl carbon (C-2) and the β-carbon (C-4). pressbooks.pub Consequently, nucleophiles can attack at either of these positions, leading to two primary modes of reaction: 1,2-addition (at the carbonyl carbon) or 1,4-addition (at the β-carbon), also known as conjugate addition. libretexts.orglibretexts.org

The type of addition that predominates depends largely on the nature of the nucleophile. libretexts.orglibretexts.org Strong, "hard" nucleophiles, such as Grignard reagents, tend to favor irreversible, kinetically controlled 1,2-addition. libretexts.orglibretexts.org In contrast, weaker, "soft" nucleophiles, like amines, alcohols, or the thiol groups found in cysteine residues of proteins, typically favor reversible 1,4-addition, which is under thermodynamic control and results in a more stable product where the carbonyl group is retained. libretexts.org The biological activity of many α,β-unsaturated carbonyl compounds is attributed to their ability to act as Michael acceptors, undergoing 1,4-addition with nucleophilic residues in enzymes or transcription factors.

Furthermore, the reactivity of the enone moiety can be enhanced. The coordination of Lewis acids or Brønsted acids to the carbonyl oxygen increases the electrophilicity of the system, which can lower the energy of the lowest unoccupied molecular orbital (LUMO) and activate the substrate for nucleophilic attack. nih.gov This principle of "chromophore activation" can also be applied in photochemical reactions, where modifying the photophysical properties of the enone allows for selective excitation at longer wavelengths. nih.gov

Conformational Effects and Stereoisomerism on Reactivity and Potency

The three-dimensional structure of this compound, including its conformation and stereoisomerism, plays a role in its interaction with biological targets. The molecule is typically found as the (E)-stereoisomer, as indicated by its IUPAC name (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one. nih.gov This refers to the geometry around the carbon-carbon double bond, where the higher priority groups (the substituted phenyl ring and the carbonyl group) are on opposite sides.

Conformational analysis of related (E)-4-phenylbut-3-en-2-ones has shown that while these molecules were initially thought to be planar, higher-level theoretical studies suggest the existence of at least two chiral, non-planar conformers. researchgate.net However, other studies on the crystal structure of similar chalcones, such as (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, reveal a nearly planar conformation. nih.gov In this specific chalcone, the dihedral angle between the two aromatic rings is small (5.9°), and the enone bridge is nearly coplanar with both rings, which facilitates π-electron delocalization across the molecule. nih.gov

Comparative Analysis with Known Bioactive Chalcones and Enone Structures

The structure-activity profile of this compound can be better understood by comparing it to other known bioactive chalcones and enones. Chalcones are a large class of natural and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, and many exhibit significant biological activities, including anti-inflammatory and anti-cancer effects. nih.gov

A study on a series of 3',4',5'-trimethoxychalcone analogues provides a direct comparison point. nih.gov This study revealed that specific substitution patterns are key to potent biological activity. For example, compounds 7 and 15 in the study were identified as highly potent inhibitors of nitric oxide (NO) production, with IC₅₀ values of 0.3 µM. nih.gov Compound 15 also showed strong anti-proliferative activity against liver (Hep G2) and colon (Colon 205) cancer cell lines, with IC₅₀ values of 1.8 µM and 2.2 µM, respectively. nih.gov Interestingly, some compounds displayed selective activity; compound 7 was a selective inhibitor of NO production with no effect on tumor cell proliferation, while compound 22 (3-formyl-3',4',5'-trimethoxychalcone) showed moderate growth inhibition in Colon 205 cells but had no effect on NO production or Hep G2 cells. nih.gov This highlights how subtle structural changes can lead to distinct biological profiles.

The core this compound structure is essentially a simplified chalcone, lacking the second aromatic ring on the carbonyl side. This comparison underscores the importance of the dimethoxy-substituted phenyl ring and the enone linker, which are common features in many bioactive chalcones. The cytotoxic activity of other related series, such as (E)-1-phenylbut-1-en-3-ones, has also been documented, further establishing the enone scaffold as a privileged structure in medicinal chemistry. researchgate.net

The following table presents a comparative analysis of the anti-proliferative activity of selected 3',4',5'-trimethoxychalcone analogues, demonstrating the structure-activity relationships within this class of compounds.

| Compound | R₂ | R₃ | R₄ | R₅ | IC₅₀ (µM) vs. Hep G2 | IC₅₀ (µM) vs. Colon 205 | Reference |

| 1 | OCH₃ | H | H | H | 18.2 | 19.4 | nih.gov |

| 2 | H | OCH₃ | H | H | 2.5 | >100 | nih.gov |

| 3 | H | OCH₃ | OCH₃ | OCH₃ | 15.6 | 13.5 | nih.gov |

| 5 | OCH₃ | H | OCH₃ | OCH₃ | 16.5 | 18.3 | nih.gov |

| 10 | OH | H | H | H | 12.8 | 15.6 | nih.gov |

| 11 | H | OH | OH | H | 10.5 | 15.3 | nih.gov |

| 14 | H | OH | OCH₃ | H | 11.2 | 12.3 | nih.gov |

| 15 | H | OCH₃ | H | H | 1.8 | 2.2 | nih.gov |

Note: The table is adapted from a study on 3',4',5'-trimethoxychalcone analogues where the A-ring is a 3',4',5'-trimethoxyphenyl group. The substitutions listed (R₂, R₃, R₄, R₅) are on the B-ring.

Challenges and Future Perspectives in the Research of 4 3,4 Dimethoxyphenyl 3 Buten 2 One

Development of Sustainable and Scalable Synthetic Methodologies

A significant challenge in the journey of a natural product from lab to market is the development of efficient, cost-effective, and environmentally benign synthetic methods. The conventional synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-one (B79711) is achieved through a Claisen-Schmidt condensation reaction between vanillin (B372448) and acetone. untirta.ac.idresearchgate.net However, this traditional approach is often plagued by long reaction times (up to 48 hours), the use of strong bases like sodium hydroxide (B78521), and the generation of significant solvent waste during purification, leading to lower yields and high environmental costs. untirta.ac.idresearchgate.net

To address these limitations, green chemistry approaches are a key focus for future research. A promising development is the use of microwave-assisted organic synthesis (MAOS) in conjunction with ionic liquids. untirta.ac.id One study demonstrated that using 1-decyl-3-methylimidazolium (B1227720) bromide ([DMIM]Br) as an ionic liquid medium under microwave irradiation can significantly reduce the reaction time to 120 minutes and improve the yield of this compound. untirta.ac.id This method not only enhances efficiency but also aligns with the principles of green chemistry by minimizing the use of volatile organic solvents. untirta.ac.id

Future research should continue to explore alternative catalysts and reaction conditions to further optimize the synthesis. The development of heterogeneous catalysts could simplify product purification and catalyst recovery, enhancing the scalability of the process for industrial production. researchgate.net The table below compares the conventional synthesis method with a more sustainable, microwave-assisted approach.

| Parameter | Conventional Method | Microwave-Assisted Method with Ionic Liquid |

| Catalyst | Sodium Hydroxide | Sodium Hydroxide and [DMIM]Br |

| Reaction Time | 24-48 hours | 120 minutes |

| Yield | 33-50% | ~63% |

| Solvent Use | High (for reaction and purification) | Low (minimal organic solvent) |

| Environmental Impact | High | Low |

Data compiled from multiple research sources. untirta.ac.idresearchgate.net

Elucidation of Undiscovered Biological Targets and Signaling Pathways

While this compound is known to exert its effects through various mechanisms, including the modulation of inflammatory and cell survival pathways, a comprehensive understanding of all its biological targets remains elusive. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and to modulate the Wnt/β-catenin signaling pathway, which is crucial in development and disease. nih.govnih.gov Its antioxidant activity is attributed to its ability to scavenge free radicals. nih.gov

However, the full spectrum of its molecular interactions is yet to be discovered. Future research should focus on identifying novel protein targets and signaling cascades affected by this compound. This could unveil new therapeutic applications and provide a more detailed understanding of its mechanism of action. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to pull down and identify direct binding partners of this compound within the cell.

A deeper understanding of its interactions with cellular membranes and its potential to modulate the activity of membrane-bound receptors and ion channels is also a promising area of investigation. Unraveling these undiscovered pathways will be critical for predicting its efficacy and potential side effects in a clinical setting.

Advanced Computational Design of Novel Analogues with Tailored Properties

The chemical structure of this compound, featuring an α,β-unsaturated ketone system, makes it an excellent scaffold for chemical modification. researchgate.net Researchers have already begun to synthesize derivatives to enhance its biological activities. For instance, the introduction of different functional groups has led to analogues with improved antifungal and anticancer properties. mdpi.comsciforum.net

The future of developing more potent and specific analogues lies in the integration of advanced computational design techniques. In silico studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, can predict the biological activity of novel derivatives before their synthesis, saving time and resources. ijpsonline.comresearchgate.net These computational models can help in understanding the key structural features required for interaction with specific biological targets.

For example, molecular docking studies can simulate the binding of this compound analogues to the active sites of enzymes like lipoxygenase and xanthine (B1682287) oxidase, providing insights into their potential as anti-inflammatory agents. ijpsonline.com By computationally screening virtual libraries of novel analogues, researchers can prioritize the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic properties. This data-driven approach will accelerate the discovery of next-generation therapeutics based on the this compound scaffold.

The following table presents examples of synthesized analogues and their enhanced biological activities.

| Analogue/Derivative | Modification | Enhanced Biological Activity |

| 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone | Addition of a Mannich base | Lipoxygenase and xanthine oxidase inhibition |

| Phenoxyltrifluoromethylpyridines | Scaffold hopping from dehydrozingerone (B89773) | Antifungal activity |

| Sulfonamide derivatives | Addition of sulfonamide groups to pyrazoline derivatives | Potential antitumor agents |

Information sourced from various studies on dehydrozingerone analogues. mdpi.comsciforum.netijpsonline.com

Exploration of Multifunctional Applications beyond Current Research Scope

The current research on this compound has primarily focused on its therapeutic potential in human health, particularly its anti-inflammatory, antioxidant, and anticancer effects. consensus.appmedchemexpress.com However, its versatile chemical structure and broad range of biological activities suggest that its applications could extend far beyond these areas.

One emerging area of interest is in agriculture, where it has shown promise as an antifungal agent. mdpi.com Its ability to inhibit the growth of plant pathogens could lead to the development of new, natural-based fungicides, addressing the growing need for sustainable agricultural practices. mdpi.com

Furthermore, the conjugated system and phenolic group in its structure suggest potential applications in materials science. For instance, it could be explored as a building block for the synthesis of novel polymers with antioxidant or antimicrobial properties, which could be used in food packaging or biomedical devices. Its potential as a stabilizer in plastics or as a component in the development of new biodegradable materials is another avenue for future investigation. Exploring these multifunctional applications will require interdisciplinary collaboration between chemists, biologists, and materials scientists.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully unlock the therapeutic potential of this compound, a systems-level understanding of its biological effects is necessary. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve a comprehensive biological profile of this compound.

Transcriptomics can reveal how this compound alters gene expression patterns in cells, providing insights into the signaling pathways it modulates.

Proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the specific proteins that are targeted by the compound.

Metabolomics can analyze the global changes in cellular metabolites, offering a functional readout of the metabolic pathways affected by its presence. hmdb.ca

By integrating data from these different omics layers, researchers can construct a holistic view of the cellular response to this compound. This approach can help in identifying novel biomarkers to predict treatment response, uncovering potential off-target effects, and elucidating its mechanism of action in a more comprehensive manner. Such a detailed biological profile is essential for its successful translation into a clinically effective and safe therapeutic agent.

Conclusion

Recapitulation of Major Scientific Contributions on 4-(3,4-Dimethoxyphenyl)-3-buten-2-one (B79711)

The scientific community's understanding of this compound, a chalcone-like molecule, is built upon foundational principles of organic synthesis and characterization. Its primary synthesis route is the Claisen-Schmidt condensation, a reliable and well-documented method involving the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde (B141060) and acetone. This accessibility makes it a readily available starting material for further chemical exploration.

Key contributions to its profile are centered on its characterization and utility as a synthetic intermediate. The α,β-unsaturated ketone moiety is the cornerstone of its reactivity, enabling reactions such as Michael additions and reductions. Research has leveraged this reactivity to create a variety of derivatives. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) and its derivatives can yield pyrazoline structures, a class of heterocyclic compounds with known biological importance. researchgate.net Similarly, it serves as a precursor for creating more complex molecules, including those with potential applications in materials science and medicinal chemistry.

While direct and extensive biological studies on this compound itself are not widely published, research into its reduced form, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has revealed significant anti-inflammatory and analgesic properties. nih.gov This highlights the potential of the core chemical scaffold as a basis for developing pharmacologically active agents. The parent ketone is a crucial intermediate in accessing these more active analogs.

Outlook on Future Research Avenues and Broader Scientific Impact

The future research landscape for this compound is promising, with several avenues for exploration. A primary focus should be on a more comprehensive evaluation of its own biological activities. Given the anti-inflammatory effects of its reduced alcohol derivative, a systematic investigation into the ketone's potential anti-inflammatory, antioxidant, and cytotoxic effects against various cell lines is warranted. nih.gov Such studies could clarify whether it acts as a prodrug or possesses intrinsic activity.

A significant area for future work lies in the expansion of its derivative library. The synthesis of novel heterocyclic compounds, such as pyrimidines, thiazoles, and triazoles, using this compound as a scaffold could yield new chemical entities with unique biological profiles. researchgate.netmdpi.com Exploring its use in polymerization reactions or as a component in the development of new materials could also be a fruitful research direction.

The broader scientific impact of continued research on this compound relates to the larger field of medicinal chemistry and drug discovery. As a simple, modifiable chalcone-like structure, it represents an ideal starting point for developing structure-activity relationships (SAR). By systematically modifying the aromatic ring substituents and the enone system, researchers can fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets, contributing to the rational design of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via aldol condensation using 3,4-dimethoxybenzaldehyde and acetone under basic conditions (e.g., NaOH in ethanol). Optimization involves controlling temperature (40–60°C) and stoichiometric ratios to minimize side products like over-oxidized derivatives. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance regioselectivity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (ethanol/water) is critical to isolate the pure product .

Q. How can researchers ensure purity and validate the structure of synthesized this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., α,β-unsaturated ketone protons at δ 6.5–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm) .

- HPLC-MS : Verify molecular weight (MW: 220.24 g/mol) and monitor impurities using a C18 column with a methanol/water mobile phase .

- Polar Surface Area (PSA) Analysis : Experimental PSA values (~44.8 Ų) should align with computational predictions (e.g., via ChemDraw) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Hazard Mitigation : The compound may cause skin/eye irritation (GHS Category 2). Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and light .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 or tyrosine kinases). Focus on the α,β-unsaturated ketone moiety, which may act as a Michael acceptor for covalent binding .

- QSAR Models : Correlate substituent effects (e.g., methoxy group positions) with anti-inflammatory or anticancer activity using datasets from PubChem or ChEMBL .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

- Metabolic Stability Assays : Test metabolites using liver microsomes to determine if rapid degradation explains inconsistent in vivo/in vitro results .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Directed C-H Functionalization : Use palladium catalysts with directing groups (e.g., pyridine) to target specific positions on the phenyl ring .

- Protecting Groups : Temporarily block methoxy groups with acetyl chloride to direct electrophilic substitutions to the para position .

Q. What is the environmental stability of this compound, and how does it degrade under UV exposure?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in a photoreactor and monitor degradation via LC-MS. Major products may include quinone derivatives due to oxidation of the methoxy groups .

- Hydrolysis Kinetics : Test stability in aqueous buffers (pH 4–9) at 25°C to simulate natural degradation pathways .

Q. How does this compound synergize with other bioactive compounds in combination therapies?

- Methodological Answer :

- Checkerboard Assays : Screen combinatorial effects with standard drugs (e.g., doxorubicin) using fractional inhibitory concentration (FIC) indices. Synergy is indicated by FIC < 0.5 .

- Pathway Analysis : Use RNA sequencing to identify upregulated/downregulated genes in treated cells, focusing on apoptotic or anti-inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.